molecular formula C16H19NO3S2 B2566511 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine CAS No. 2210138-41-1

1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine

Cat. No. B2566511
M. Wt: 337.45
InChI Key: OOUNGAJHCSAULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine, also known as MMSTP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. MMSTP belongs to the class of compounds called sulfonyl pyrrolidines, which have shown promising results in the treatment of various diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with thiophene-3-carbaldehyde followed by the addition of pyrrolidine. The reaction is carried out under basic conditions to facilitate the formation of the desired product.

Starting Materials
2-methoxy-5-methylbenzenesulfonyl chloride, thiophene-3-carbaldehyde, pyrrolidine, base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 2-methoxy-5-methylbenzenesulfonyl chloride in a suitable solvent (e.g. dichloromethane) and add thiophene-3-carbaldehyde to the solution., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the formation of the desired product., Step 3: Add pyrrolidine to the reaction mixture and stir the mixture at room temperature for several hours., Step 4: Extract the product from the reaction mixture using a suitable solvent (e.g. ethyl acetate)., Step 5: Purify the product using standard techniques (e.g. column chromatography) to obtain 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine as a solid.

Mechanism Of Action

The mechanism of action of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine involves the inhibition of various enzymes and pathways that are involved in the development and progression of diseases. For example, in cancer research, 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In diabetes research, 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine activates the AMP-activated protein kinase pathway, which is involved in glucose metabolism. In Alzheimer's disease research, 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine inhibits the activity of the enzyme beta-secretase, which is involved in the formation of beta-amyloid plaques.

Biochemical And Physiological Effects

1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine induces apoptosis and inhibits angiogenesis, which leads to the inhibition of cancer cell growth. In diabetes research, 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine improves glucose tolerance and reduces insulin resistance, which leads to improved glucose metabolism. In Alzheimer's disease research, 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine inhibits the formation of beta-amyloid plaques, which leads to the prevention of cognitive decline.

Advantages And Limitations For Lab Experiments

The advantages of using 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine in lab experiments include its high potency and specificity for the enzymes and pathways being studied. 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine also has a low toxicity profile, which makes it a safe compound to work with. However, the limitations of using 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine in lab experiments include its high cost and limited availability.

Future Directions

There are many future directions for the study of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine. One potential direction is the development of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine-based drugs for the treatment of cancer, diabetes, and Alzheimer's disease. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine, which will help to optimize its use in clinical settings. Additionally, the study of the structure-activity relationship of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine will help to identify more potent and selective compounds for the treatment of diseases.

Scientific Research Applications

1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine has been extensively studied for its potential application in the treatment of cancer, diabetes, and Alzheimer's disease. In cancer research, 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine has been shown to improve glucose tolerance and reduce insulin resistance. In Alzheimer's disease research, 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine has been shown to inhibit the formation of beta-amyloid plaques, which are the hallmark of the disease.

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-3-thiophen-3-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-12-3-4-15(20-2)16(9-12)22(18,19)17-7-5-13(10-17)14-6-8-21-11-14/h3-4,6,8-9,11,13H,5,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUNGAJHCSAULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine

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